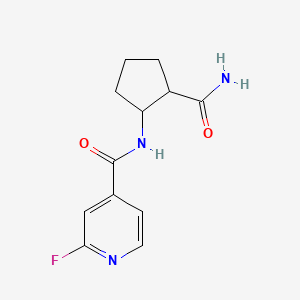

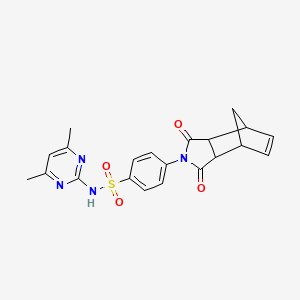

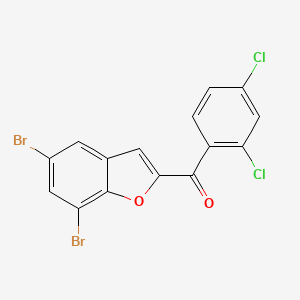

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide” are not available, similar compounds like 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones have been synthesized and used as potent antibacterial agents . The compounds were synthesized in excellent yields and the structures were corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .Applications De Recherche Scientifique

Molecular Structure and Vibrational Studies

Research into molecular structures and vibrational wavenumbers of benzothiazole derivatives, such as those including the N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide structure, utilize quantum chemical calculations, Infrared (IR), and Raman spectroscopic techniques. Studies have focused on understanding the vibrational modes, potential energy distributions, and the chemical reactivity of these compounds through molecular electrostatic potential (MEP) surfaces, Mulliken atomic charges, and frontier molecular orbitals analysis. These investigations provide insights into the physicochemical properties and the potential bioactivity of benzothiazole derivatives, suggesting some could be good drug candidates based on their drug-likeness descriptors and bioactivity scores (Ünsalan et al., 2020).

Synthesis and Characterization for Biomedical Applications

Benzothiazole derivatives have been synthesized and characterized for their potential as anticancer agents. The synthesis involves various chemical processes to create new compounds with specific substitutions on the benzothiazole scaffold, modulating their antitumor properties. These studies include the evaluation of their cytotoxic activity against different cancer cell lines, aiming to investigate their probable anticancer activity and mechanisms of action. The design and synthesis of these derivatives contribute to the development of novel therapeutic options for cancer treatment, highlighting the importance of structural modifications in enhancing biological activity (Osmaniye et al., 2018).

Chemical Reactivity and Catalytic Activities

The chemical reactivity of benzothiazole compounds has been a subject of study, with particular attention to their potential suitability for metal-catalyzed C-H bond functionalization reactions. These studies focus on synthesizing and characterizing compounds that possess structural motifs conducive to catalytic activities, thereby opening avenues for the development of new chemical synthesis methods and the exploration of novel catalytic processes. Such research contributes to the broader understanding of the utility of benzothiazole derivatives in synthetic organic chemistry (Al Mamari et al., 2019).

Antimicrobial and Antibacterial Studies

Several studies on benzothiazole derivatives, including those structurally related to N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide, have investigated their antibacterial properties. These investigations aim to address the pressing need for new antimicrobial agents capable of combating resistant bacterial strains. By evaluating the antimicrobial efficacy of various synthesized benzothiazole compounds, researchers aim to identify potential candidates for further development into therapeutic agents (Straniero et al., 2023).

Propriétés

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2OS/c1-2-9-5-3-8-12-14(9)19-16(22-12)20-15(21)13-10(17)6-4-7-11(13)18/h3-8H,2H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIZRVCQQITSJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2560662.png)

![5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2560664.png)

![N-(oxolan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2560665.png)

![N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2560667.png)

![2-Chloro-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenylpyridine](/img/structure/B2560672.png)

![Methyl 3-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethoxy]benzoate](/img/structure/B2560681.png)